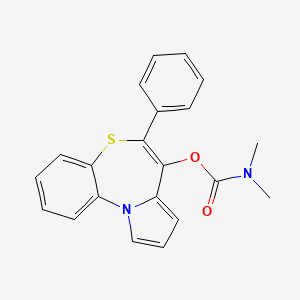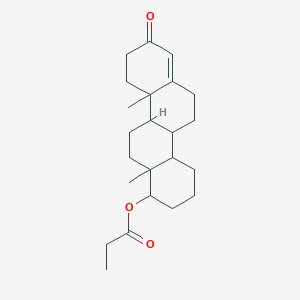
D-Homostestosterone propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Homostestosterone propionate is a synthetic anabolic-androgenic steroid derived from testosterone. It is a modified form of testosterone with a propionate ester attached to the 17-beta hydroxyl group. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various medical and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Homostestosterone propionate involves several steps:
Starting Material: The synthesis begins with testosterone, which undergoes a series of chemical reactions to introduce the necessary modifications.
Esterification: The key step involves the esterification of testosterone with propionic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of testosterone are esterified with propionic acid using industrial reactors.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions: D-Homostestosterone propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to testosterone or other derivatives.
Substitution: It can undergo substitution reactions, where the propionate ester is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation Products: Ketones and alcohols.
Reduction Products: Testosterone and its derivatives.
Substitution Products: Various esters and functionalized steroids.
科学研究应用
D-Homostestosterone propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Researchers use it to study the effects of anabolic-androgenic steroids on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic applications in conditions such as muscle wasting and hypogonadism.
Industry: It is used in the development of performance-enhancing drugs and hormone replacement therapies.
作用机制
D-Homostestosterone propionate exerts its effects through the following mechanisms:
Androgen Receptor Activation: It binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes.
Protein Synthesis: It enhances protein synthesis in muscle tissues, promoting muscle growth and strength.
Metabolic Pathways: It influences various metabolic pathways, including lipid metabolism and glucose homeostasis.
相似化合物的比较
Testosterone Propionate: A similar compound with a shorter half-life and faster onset of action.
Drostanolone Propionate: Another anabolic-androgenic steroid with similar properties but different clinical applications.
Testosterone Enanthate: A longer-acting ester of testosterone with different pharmacokinetics.
Uniqueness: D-Homostestosterone propionate is unique due to its specific modifications that enhance its anabolic properties while minimizing androgenic effects. This makes it particularly useful in research and therapeutic applications where a balance between anabolic and androgenic effects is desired.
属性
分子式 |
C23H34O3 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
(10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl) propanoate |
InChI |
InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3 |
InChI 键 |
VBXGBFDLNSIXQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


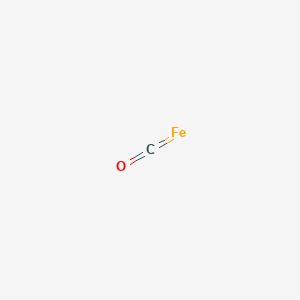
![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
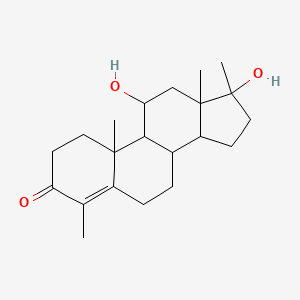
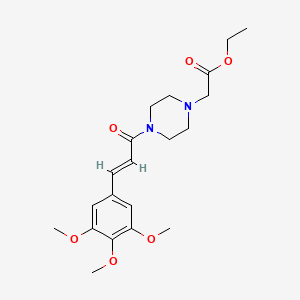
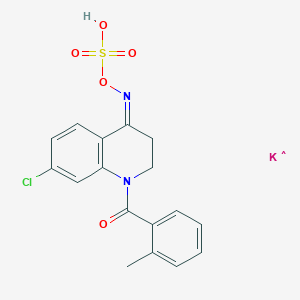
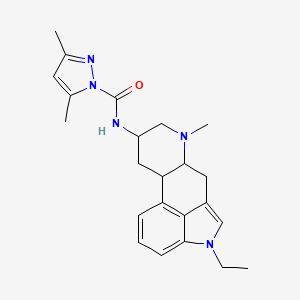
![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)
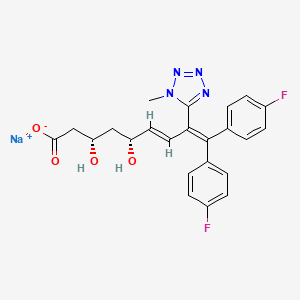
![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)
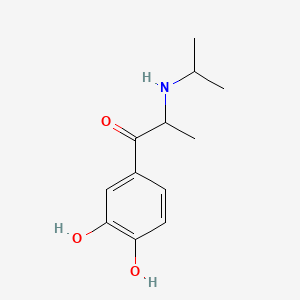
![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
